molecular formula C9H8N4O2 B1394963 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide CAS No. 90323-71-0

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Cat. No. B1394963
CAS RN: 90323-71-0
M. Wt: 204.19 g/mol
InChI Key: BZYHKQDFVPBUCM-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound is also known as POH.


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including this compound, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids. This is followed by the direct cyclization of diacylhydrazines using various dehydrating agents . A one-pot synthesis-arylation strategy has also been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .


Molecular Structure Analysis

The molecular structure of this compound was established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported . This reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For instance, UV, IR, 1H NMR, 13C NMR, and mass spectrometry were used to establish the structures of newly synthesized 1,3,4-oxadiazole derivatives .

Scientific Research Applications

Antifungal Agent Research

A study by Wu et al. (2019) investigated 1,3,4-oxadiazole-2-carbohydrazides, closely related to 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, as potential antifungal agents. These compounds showed significant bioactivity against various fungi and oomycetes. Molecular docking indicated that these frameworks could target succinate dehydrogenase, a key enzyme in plant microbial infections.

Apoptosis Inducers in Cancer Research

Cai et al. (2006) explored the use of 1,2,4-oxadiazoles, which include compounds like this compound, as apoptosis inducers in cancer research. Their study identified these compounds as potential anticancer agents through a phenotypic cell-based assay (Cai, Drewe, & Kasibhatla, 2006).

Antibacterial Activity

Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole, which demonstrated moderate to significant antibacterial activity. This indicates the potential of this compound in the development of new antibacterial compounds (Khalid et al., 2016).

Anticancer Properties

Adimule et al. (2014) synthesized derivatives of 1,3,4-oxadiazoles and tested their anticancer properties. The study suggests that compounds related to this compound could have potential use in cancer therapy (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).

Antimicrobial and Antitubercular Activity

Shingare et al. (2018) studied isoxazole clubbed 1,3,4-oxadiazole derivatives for their antimicrobial and antitubercular activities. This research highlights the potential application of this compound derivatives in treating bacterial and tubercular infections (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).

Synthesis of Heterocyclic Compounds

Studies like those by Mamedov, Nuretdinov, and Sibgatullina (1992) have focused on synthesizing novel heterocycles from carbohydrazides, indicating the versatility of this compound in synthetic chemistry (Mamedov, Nuretdinov, & Sibgatullina, 1992).

Antioxidant and Antitumor Activities

El Sadek et al. (2014) synthesized new aromatic C-nucleosides containing 1,3,4-oxadiazole units, showing potent antioxidant and antitumor activities. This suggests a possible therapeutic application for this compound derivatives in the treatment of cancer and as antioxidants (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Safety and Hazards

While specific safety and hazard information for 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, 1,3,4-oxadiazole-2-propionic acid, has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

The development of antimicrobial resistance necessitates the synthesis of new medicinal substances to which microorganisms are sensitive. Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, are being explored for their potential as anti-infective agents . The versatility of the 1,2,4-oxadiazole scaffold in drug discovery makes it a promising area for future research .

properties

IUPAC Name

5-phenyl-1,2,4-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYHKQDFVPBUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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